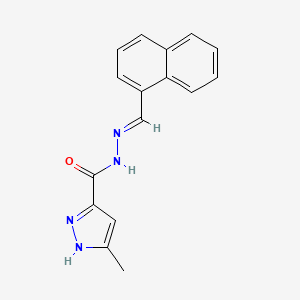![molecular formula C11H18N2O2S B5550359 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of oxazepine derivatives.
Mécanisme D'action
The exact mechanism of action of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride is not fully understood. However, it is believed to act through the modulation of the GABAergic system in the brain. The compound is known to bind to the benzodiazepine site of the GABA-A receptor, which results in the enhancement of GABA-mediated neurotransmission. This leads to the inhibition of neuronal activity and the reduction of anxiety and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride have been extensively studied in animal models. The compound has been found to exhibit significant anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been shown to reduce anxiety-like behavior by modulating the GABAergic system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride in lab experiments include its high potency and selectivity towards the GABA-A receptor. The compound is also relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride. One potential direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another direction is to explore its potential use as an anti-inflammatory and analgesic agent in the treatment of chronic pain conditions. Additionally, the development of new analogs and derivatives of the compound could lead to the discovery of more potent and selective GABA-A receptor modulators.
Méthodes De Synthèse
The synthesis of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride involves the reaction of 2-thiophenemethylamine with glycidol in the presence of hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties in various animal models. The compound has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
6-[(thiophen-2-ylmethylamino)methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c14-11(7-12-3-4-15-9-11)8-13-6-10-2-1-5-16-10/h1-2,5,12-14H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMUAWPRUAWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(CNCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2-Thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)
![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)
![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)
![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)
![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)